molecular formula C7H5ClF2O3S B1400937 2,3-Difluoro-4-methoxybenzenesulfonyl chloride CAS No. 1341660-99-8

2,3-Difluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1400937
CAS No.: 1341660-99-8
M. Wt: 242.63 g/mol
InChI Key: QHBRJPVAHORYOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methoxybenzenesulfonyl chloride is represented by the formula C7H5ClF2O3S .

Scientific Research Applications

Versatile Sulfonating Agent

2,3-Difluoro-4-methoxybenzenesulfonyl chloride is known for its versatility as a sulfonating agent. It's used in the preparation of sulfonamides or as an N-protecting group. This application is critical in various chemical syntheses, enhancing the scope of reactions where sulfonamides are required (Raheja & Johnson, 2001).

Spectroscopic and Theoretical Studies

This compound and its derivatives are central in many biologically active compounds. Their spectroscopic properties and chemical significance have been thoroughly studied using techniques like FTIR spectra and theoretical methods like density functional theory (B3LYP) and ab initio (HF) methods (Nagarajan & Krishnakumar, 2018).

Labeling Reagent in Analytical Chemistry

In analytical chemistry, especially in high-performance liquid chromatography (HPLC), this compound has been compared with other novel reagents like MOBS-F for its suitability as a derivatization reagent, showcasing its importance in enhancing detection and quantification capabilities in various chemical analyses (Wang et al., 2010).

Polymer Chemistry Applications

In the field of polymer chemistry, this compound finds application in activating hydroxyl groups of polymeric carriers. It's an excellent agent for covalent attachment of biologicals to various solid supports, like polystyrene microspheres and cellulose rods. This opens up avenues for therapeutic applications in bioselective separation processes (Chang et al., 1992).

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-4-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by forming covalent bonds with amino acid residues, thereby altering the enzyme’s structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can affect the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in enzyme activity and gene expression, which may have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may occur at very high doses, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites and influence the overall metabolic balance within cells. Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-4-2-3-5(14(8,11)12)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBRJPVAHORYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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